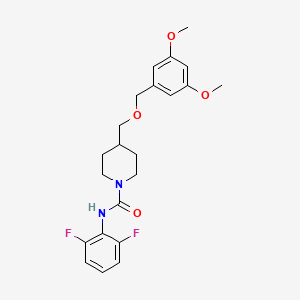![molecular formula C21H25NO3 B2521794 N-[(3,4-dimethoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide CAS No. 1022886-44-7](/img/structure/B2521794.png)
N-[(3,4-dimethoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide is not directly reported in the provided papers. However, similar synthetic methods can be inferred from the synthesis of related compounds. For instance, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives involves the reaction of appropriate aryl substituents with cyclohexanecarboxamide . Similarly, the synthesis of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was achieved by reacting 3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one with semicarbazide . These methods suggest that the synthesis of the compound may involve the reaction of a dimethoxyphenyl methyl derivative with a phenylcyclopentane carboxamide under suitable conditions.
Molecular Structure Analysis
The molecular structure of the compound of interest is not described in the provided papers. However, the molecular structures of similar compounds have been characterized. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined to crystallize in the triclinic space group with a chair conformation for the cyclohexane ring and stabilized by an intramolecular hydrogen bond . The crystal structure of another related compound, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, also crystallizes in the triclinic crystal system and is stabilized by hydrogen bond interactions . These findings suggest that the compound may also exhibit a stable conformation due to intramolecular hydrogen bonding.
Chemical Reactions Analysis
The chemical reactions involving N-[(3,4-dimethoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide are not detailed in the provided papers. However, the papers do discuss the reactivity of structurally related compounds. For instance, the N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives are likely to undergo reactions typical of carbamothioyl groups, such as hydrolysis or reactions with nucleophiles . The pyrazole derivative mentioned in paper could potentially engage in reactions characteristic of pyrazoles, such as cycloadditions or nucleophilic attacks at the carbonyl group. These insights provide a general idea of the types of chemical reactions that the compound of interest might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-[(3,4-dimethoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide are not directly reported in the provided papers. However, properties such as solubility, melting point, and stability can be inferred from related compounds. The papers describe the characterization of similar compounds by elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy . These techniques are commonly used to determine the purity, functional groups, and molecular conformation of organic compounds. The crystallographic data provided for related compounds suggest that the compound may also be characterized using single crystal X-ray diffraction to determine its precise molecular geometry .
科学的研究の応用
Chemistry and Pharmacology of Synthetic Opioids
Research into non-fentanyl novel synthetic opioids, including those with complex chemical structures similar to the one , provides insights into the chemistry and pharmacology of these compounds. These studies, involving peer-reviewed literature, patents, and data from drug user forums, highlight the emergence of substances of abuse with short-lasting euphoric effects and the desire to re-dose, underscoring the importance of international monitoring systems to track new psychoactive substances (K. Sharma et al., 2018).
Amyloid Imaging in Alzheimer's Disease
Advancements in amyloid imaging ligands, including the use of complex organic molecules, have been critical in measuring amyloid in vivo in Alzheimer's disease patients. This research has led to the development of new techniques that can enable early detection of Alzheimer's disease and facilitate the evaluation of new anti-amyloid therapies (A. Nordberg, 2007).
Pharmacological Profile Improvement Through Stereochemistry
The design, synthesis, and biological activity exploration of enantiomerically pure compounds based on the pyrrolidin-2-one pharmacophore, such as phenylpiracetam, illustrate the impact of stereochemistry on the pharmacological properties of complex molecules. These studies demonstrate the pharmacological advantages of selecting the most effective stereoisomer, justifying the purification of drug substances from less active ones (G. Veinberg et al., 2015).
Antituberculosis Activity of Organotin Complexes
The antituberculosis activity of organotin complexes, including those with complex organic ligands, underscores the potential of chemical compounds in treating infectious diseases. These studies highlight the significance of the ligand environment, organic groups attached to tin, and compound structure in determining the antituberculosis activity, offering insights into the development of new therapeutic agents (Humaira Iqbal et al., 2015).
Jasmonic Acid and Its Derivatives in Drug Development
The growing interest in small molecules, including plant stress hormones like jasmonic acid and its derivatives, in medicinal chemistry highlights the potential of complex organic compounds in drug development. These compounds' synthesis, usage, and biological activities have been explored, indicating their utility in developing new therapeutics for various diseases (A. Ghasemi Pirbalouti et al., 2014).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-24-18-11-10-16(14-19(18)25-2)15-22-20(23)21(12-6-7-13-21)17-8-4-3-5-9-17/h3-5,8-11,14H,6-7,12-13,15H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIFJLGINICBGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2(CCCC2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(diethylsulfamoyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2521711.png)
![6,8-difluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2521712.png)
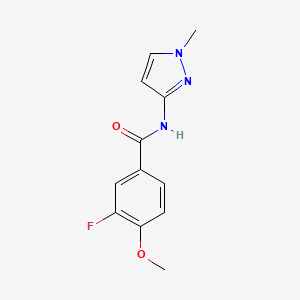
![N-(2-methoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2521714.png)
![8-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one](/img/no-structure.png)
![4-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2521716.png)
![4-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2521717.png)
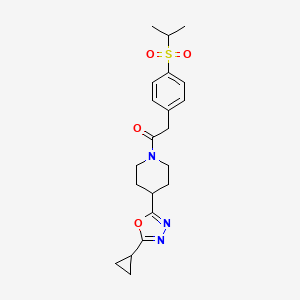
![2-[(2-Chloro-4-nitrophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2521723.png)
![Methyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]-3,5-dinitrobenzoate](/img/structure/B2521724.png)
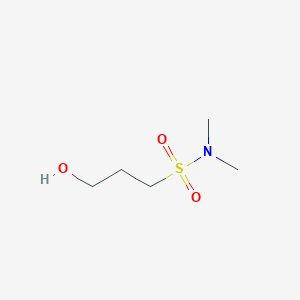
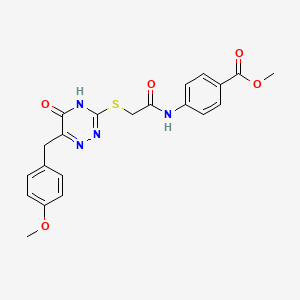
![1-({4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}oxy)-2,3-dimethylbenzene](/img/structure/B2521732.png)
